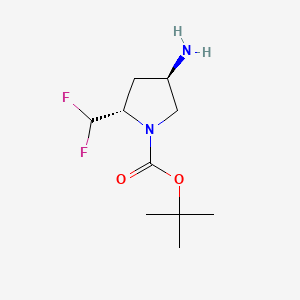

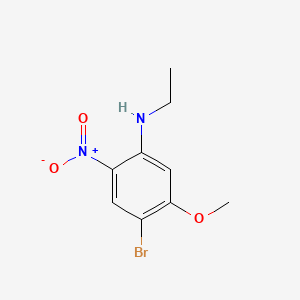

![molecular formula C13H22N2O6 B567632 2-Boc-2,5-diazaspiro[3.4]octane oxalate CAS No. 1359655-69-8](/img/structure/B567632.png)

2-Boc-2,5-diazaspiro[3.4]octane oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Boc-2,5-diazaspiro[3.4]octane oxalate” is a chemical compound . It is often used in scientific research .

Molecular Structure Analysis

The molecular weight of “2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” is 514.62 . The IUPAC name is "tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate" . The InChI code is "1S/2C11H20N2O2.C2H2O4/c21-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h212H,4-8H2,1-3H3;(H,3,4)(H,5,6)" .Physical and Chemical Properties Analysis

“2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” is a white to yellow solid . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Chemical Space Exploration

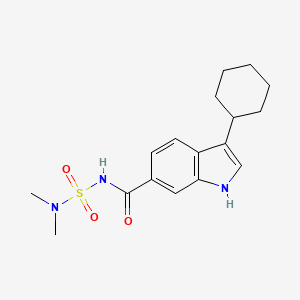

2-Boc-2,5-diazaspiro[3.4]octane oxalate serves as a pivotal building block in organic synthesis, particularly in the design and synthesis of piperazine and morpholine surrogates. Its unique spirocyclic structure enables the exploration of chemical and patent space in medicinal chemistry. Through the (3+2) cycloaddition reaction, it has facilitated the synthesis of various spirocyclic oxalates, demonstrating versatility in organic synthesis and providing a pathway to multi-gram quantities of compounds in relatively high yields (王雯 et al., 2015).

Drug Discovery and Development

In the realm of drug discovery, this compound contributes to the development of novel therapeutic agents. It acts as a structural surrogate for piperazine in the synthesis of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing its utility in arene amination reactions. This highlights the compound's importance in creating a variety of structurally diverse molecules for potential therapeutic use (Johannes A. Burkhard & E. Carreira, 2008).

Medicinal Chemistry and Biological Activity

Further extending its application into medicinal chemistry, a novel diazaspiro[3.4]octane series was identified to display activity against multiple stages of the human malaria parasite Plasmodium falciparum. The structural novelty of the sp3-rich scaffold, along with its activity profile, presents an attractive starting point for medicinal chemistry optimization. The structural and functional diversity of this compound derivatives underscore their potential in developing new antimalarial agents (C. Le Manach et al., 2021).

Scaffold Development for Drug Discovery

The compound also plays a crucial role in the synthesis of novel natural product-inspired scaffolds, facilitating the discovery of new drugs. Its incorporation into spiro structures inspired by bioactive natural products, such as histrionicotoxins, has led to the development of novel spiro scaffolds that serve as versatile building blocks for lead generation libraries. This underscores its significance in the design and synthesis of new chemical entities with potential therapeutic benefits (I. D. Jenkins et al., 2009).

Safety and Hazards

The safety information for “2-Boc-2,5-diazaspiro[3.4]octane hemioxalate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDFXVYACWODKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)